molecular formula C10H22 B100645 2,5-Dimethyloctane CAS No. 15869-89-3

2,5-Dimethyloctane

Cat. No. B100645
CAS RN: 15869-89-3
M. Wt: 142.28 g/mol
InChI Key: HOAAQUNESXYFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyloctane is a branched hydrocarbon compound with the molecular formula C10H22. It is commonly used in organic synthesis as a starting material for the production of various chemicals. 2,5-Dimethyloctane is also used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloctane is not well understood. However, it is believed to act as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Dimethyloctane can have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, although the mechanism of action is not fully understood. 2,5-Dimethyloctane has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dimethyloctane in lab experiments is that it is readily available and relatively inexpensive. It is also relatively stable and easy to handle. However, one limitation is that it is highly flammable and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,5-Dimethyloctane. One area of research is in the development of new materials, such as polymers and surfactants, using 2,5-Dimethyloctane as a starting material. Another area of research is in the development of new fuel additives to improve the performance of gasoline engines. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Dimethyloctane and its potential applications in medicine and other fields.

Synthesis Methods

2,5-Dimethyloctane can be synthesized through several methods, including the alkylation of 2-methylheptane with 1-chloro-3-methylbutane, the hydrogenation of 2,5-dimethyl-1,5-hexadiene, and the dehydrogenation of 2,5-dimethyl-1,5-hexanediol. The most common method of synthesis is the alkylation of 2-methylheptane with 1-chloro-3-methylbutane under acidic conditions.

Scientific Research Applications

2,5-Dimethyloctane has been used in scientific research to investigate its potential applications in various fields. One area of research is in the development of new materials, such as polymers and surfactants. 2,5-Dimethyloctane has also been studied for its potential use as a fuel additive to improve the performance of gasoline engines.

properties

CAS RN

15869-89-3

Product Name

2,5-Dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,5-dimethyloctane

InChI

InChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

HOAAQUNESXYFDT-UHFFFAOYSA-N

SMILES

CCCC(C)CCC(C)C

Canonical SMILES

CCCC(C)CCC(C)C

synonyms

2,5-dimethyloctane

Origin of Product

United States

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